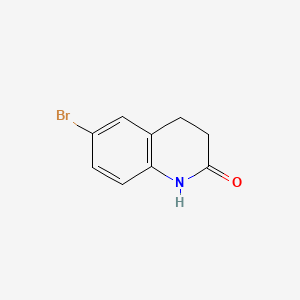

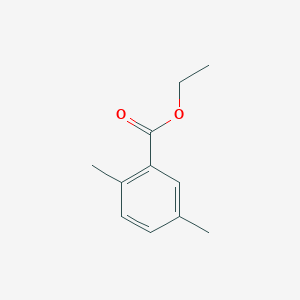

3,5-ジメチル-4-イソプロポキシフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4-isopropoxyphenylboronic acid, also known as DIPB, is a boronic acid derivative with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid with a melting point of 276-278°C and a molecular weight of 198.15 g/mol. DIPB has been used in a variety of synthetic and analytical processes, including the synthesis of pharmaceuticals, and has been studied for its potential therapeutic applications.

科学的研究の応用

細胞毒性化合物の合成

この化合物は、ラメラリンDなどの海洋アルカロイドの強力な細胞毒性アナログの合成に使用されます。ラメラリンDは、がん細胞を標的化して破壊する能力のために、がん研究において重要です .

COX-2阻害剤の開発

これは、シクロオキシゲナーゼ-2(COX-2)阻害剤の合成における前駆体として役立ちます。 これらの阻害剤は、炎症や痛みの管理に重要な役割を果たし、関節炎などの病状の治療に潜在的な用途があります .

さまざまな疾患の薬剤開発

この化合物は、がん、糖尿病、炎症などの疾患を標的とする薬剤開発において広く使用されており、医薬品化学におけるその汎用性を示しています .

光線力学療法

これは、マイクロ波媒介クリック化学合成によるグリコポルフィリン誘導体の反応物として作用します。 これらの誘導体は、インビトロで光細胞毒性を示しており、光線力学療法における用途に有益です。光線力学療法は、光を使用して光増感剤薬剤を活性化し、特定のがんを治療する治療法です .

クロスカップリング反応

有機化学では、パラジウム触媒酸化クロスカップリング反応に使用されます。 これらの反応は、医薬品や材料科学のための複雑な分子を作成するための基礎です .

ルテニウム触媒水素化反応

この化合物は、ルテニウム触媒水素化反応に適用されます。この反応は、ファインケミカルや医薬品など、さまざまな化学製品を製造するために重要です .

鈴木・宮浦カップリング

これは、鈴木・宮浦カップリングのためのボロン試薬として選択されています。鈴木・宮浦カップリングは、穏やかな条件と官能基耐性で知られる、広く適用されている遷移金属触媒炭素-炭素結合形成反応であり、さまざまな有機化合物を合成するために有益です .

生化学分析

Biochemical Properties

3,5-Dimethyl-4-isopropoxyphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes and proteins that contain hydroxyl or amino groups, forming reversible covalent bonds. This interaction is particularly important in the inhibition of serine proteases, where the boronic acid moiety forms a tetrahedral adduct with the serine residue in the active site of the enzyme . Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can interact with other biomolecules such as nucleotides and carbohydrates, influencing their stability and function.

Cellular Effects

The effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, it can inhibit the activity of certain kinases involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Furthermore, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can impact the cellular redox state by interacting with antioxidant enzymes, potentially leading to oxidative stress under certain conditions.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-4-isopropoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also bind to transcription factors, altering their ability to regulate gene expression. Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can modulate the activity of signaling molecules such as small GTPases, influencing various cellular processes including cytoskeletal dynamics and vesicle trafficking.

Temporal Effects in Laboratory Settings

The stability and effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol . Long-term exposure to 3,5-Dimethyl-4-isopropoxyphenylboronic acid has been shown to cause changes in cellular function, including alterations in cell cycle progression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

3,5-Dimethyl-4-isopropoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions . This compound can act as a substrate for boronic acid dehydrogenases, leading to the formation of boronic esters and other metabolites. Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy production.

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via boronic acid transporters, where it can accumulate in specific cellular compartments. The distribution of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within tissues is influenced by its affinity for different binding proteins, which can affect its localization and bioavailability.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-4-isopropoxyphenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within these organelles can influence its ability to modulate enzyme activity and cellular processes, thereby affecting overall cell function.

特性

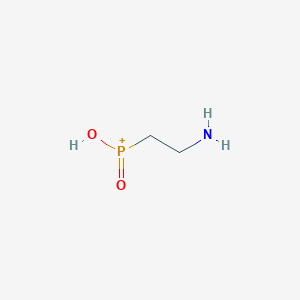

IUPAC Name |

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNXDCMAFEMMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584428 |

Source

|

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849062-16-4 |

Source

|

| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)